molecular formula C9H12ClN5 B11813980 1-(1-(1H-Pyrazol-4-yl)propyl)-4-chloro-1H-pyrazol-3-amine

1-(1-(1H-Pyrazol-4-yl)propyl)-4-chloro-1H-pyrazol-3-amine

Cat. No.: B11813980
M. Wt: 225.68 g/mol
InChI Key: ORSZCKIUSJMNQR-UHFFFAOYSA-N
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Description

1-(1-(1H-Pyrazol-4-yl)propyl)-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring structure Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(1H-Pyrazol-4-yl)propyl)-4-chloro-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with 1-(1H-pyrazol-4-yl)propan-1-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The mixture is refluxed for several hours, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1-(1H-Pyrazol-4-yl)propyl)-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-(1H-Pyrazol-4-yl)propyl)-4-chloro-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)propyl)-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Pyrazol-4-yl)propan-1-amine
  • 4-Chloro-1H-pyrazole
  • 1-(1H-Pyrazol-4-yl)ethanone

Uniqueness

1-(1-(1H-Pyrazol-4-yl)propyl)-4-chloro-1H-pyrazol-3-amine is unique due to its dual pyrazole ring structure and the presence of both chloro and amine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

4-chloro-1-[1-(1H-pyrazol-4-yl)propyl]pyrazol-3-amine

InChI

InChI=1S/C9H12ClN5/c1-2-8(6-3-12-13-4-6)15-5-7(10)9(11)14-15/h3-5,8H,2H2,1H3,(H2,11,14)(H,12,13)

InChI Key

ORSZCKIUSJMNQR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CNN=C1)N2C=C(C(=N2)N)Cl

Origin of Product

United States

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